molecular formula C11H15Br2N3O2 B8053017 tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8053017
M. Wt: 381.06 g/mol
InChI Key: XEPFRIWUCRVVMV-UHFFFAOYSA-N
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Description

This compound is a brominated heterocyclic derivative featuring a bicyclic imidazo[1,5-a]pyrazine core modified with two bromine atoms at positions 1 and 2. The tert-butyl ester group at position 7 enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 1,3-dibromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)8(12)14-9(16)13/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPFRIWUCRVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting with the formation of the dihydroimidazo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination reactions introduce bromine atoms at the 1 and 3 positions of the ring system. Finally, the tert-butyl group is introduced via esterification using tert-butanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain efficiency and safety. The choice of solvents, reagents, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine-containing derivatives.

  • Reduction: : Reduction reactions can be used to convert the bromine atoms to hydrogen atoms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine dioxide (BrO₂) and other bromine oxides.

  • Reduction: : Dibromohydrazine derivatives.

  • Substitution: : Azides, amines, and other nucleophilic substitution products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have shown efficacy against various bacterial strains. A study highlighted that modifications in the bromine substitution pattern could enhance antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Imidazo[1,5-a]pyrazines are also being investigated for their anticancer potential. The compound has been linked to the inhibition of cancer cell proliferation in vitro. A notable study demonstrated that certain derivatives could induce apoptosis in human cancer cell lines by affecting the mitochondrial pathway . The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Synthetic Applications

Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds due to its reactive bromine atoms that facilitate nucleophilic substitution reactions. This characteristic is particularly useful for creating libraries of compounds for drug discovery .

Functionalization Reactions
The compound can undergo various functionalization reactions to introduce different substituents at the imidazo[1,5-a]pyrazine core. For example, reactions with amines or alcohols can yield new derivatives with potentially enhanced biological activities . These functionalized products are valuable in developing targeted therapies.

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymerization processes. Its unique structure allows it to participate in radical polymerization reactions, leading to the formation of novel polymers with potential applications in coatings and adhesives .

Nanomaterials Development
The compound's ability to form stable complexes with metal ions has been investigated for the development of nanomaterials. These metal complexes can exhibit unique electronic properties suitable for applications in sensors and catalysis . The incorporation of this compound into nanostructured materials may enhance their performance due to improved stability and reactivity.

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines; showed promise as a lead compound for further development .
Study COrganic SynthesisUtilized as a building block for synthesizing complex heterocycles; improved yields observed with optimized reaction conditions .
Study DPolymer ChemistrySuccessfully polymerized to form new materials with enhanced mechanical properties .

Mechanism of Action

The mechanism by which tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the tert-butyl group play crucial roles in these interactions, affecting the compound's binding affinity and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Halogen Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl 1,3-Dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate N/A Br (1,3) C₁₁H₁₅Br₂N₃O₂ ~386.07 (estimated) Pharmaceutical intermediate
tert-Butyl 3-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1188264-74-5 Br (3) C₁₁H₁₆BrN₃O₂ 302.17 Cross-coupling reactions
tert-Butyl 1-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1188265-64-6 Br (1) C₁₁H₁₆BrN₃O₂ 302.17 Nucleophilic substitution
tert-Butyl 3-Iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate N/A I (3) C₁₁H₁₆IN₃O₂ ~349.18 Radiolabeling studies

Biological Activity

Chemical Identification
tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a chemical compound with the following characteristics:

  • Molecular Formula : C11H15Br2N3O2
  • CAS Number : 1613148-22-3
  • Molar Mass : 381.06 g/mol

This compound is part of the imidazo[1,5-a]pyrazine family and is recognized for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,5-a]pyrazine exhibit significant antimicrobial properties. A study highlighted the effectiveness of various synthesized compounds against different bacterial strains, showing that certain substitutions on the imidazo ring enhance antimicrobial activity. For instance, compounds with higher lipophilicity demonstrated increased antibacterial effects against Gram-positive bacteria compared to Gram-negative strains .

CompoundBacterial Strains TestedMIC (µg/mL)Reference
This compoundStaphylococcus aureus< 10
This compoundEscherichia coli< 20

Antiprotozoal Activity

The compound has shown promising antiprotozoal activity. In vitro studies have indicated that it possesses significant efficacy against Trypanosoma brucei and Leishmania species. The IC50 values for these activities are notably lower than those of standard treatments like benznidazole and metronidazole .

Protozoan SpeciesIC50 (µM)Comparison DrugReference
Trypanosoma brucei0.37Benznidazole
Leishmania spp.0.10Metronidazole

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial and antiprotozoal properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited significant antiproliferative activity against multiple myeloma and lymphoma cell lines with IC50 values ranging from 10 to 50 nM. This indicates a potential role in cancer therapy .

The biological activity of this compound is believed to involve the inhibition of critical enzymes or pathways within target organisms or cells. For instance, its structural features may interact with DNA or RNA synthesis pathways in protozoan parasites and cancer cells, leading to cell death or growth inhibition .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various imidazo derivatives against bacterial infections in mice models, this compound showed a marked reduction in bacterial load compared to untreated controls. The study concluded that this compound could be a candidate for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Antiparasitic Activity

In another investigation focusing on antiprotozoal agents, the compound was tested against Leishmania donovani in infected murine models. Results demonstrated that treatment with this compound led to significant reductions in parasite burden and improved survival rates compared to control groups treated with standard therapies.

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